Bis(dodecylphenyl) disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecylphenyl) disulphide is an organic compound that belongs to the class of disulphides. It is characterized by the presence of two dodecylphenyl groups connected by a disulphide bond. This compound is typically a yellow to brown liquid with a pungent odor and is insoluble in water but soluble in most organic solvents . It is primarily used as a vulcanization accelerator in rubber processing, enhancing the speed and efficiency of the vulcanization process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylphenyl) disulphide typically involves the reaction of diphenyl disulphide with dodecylbenzene. The reaction is carried out in an organic solvent under controlled temperature and stirring conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(dodecylphenyl) disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Bis(dodecylphenyl) disulphide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(dodecylphenyl) disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins. This compound can interact with thiol groups in proteins, leading to the formation of disulphide bonds and influencing protein structure and function .
Comparison with Similar Compounds
- Diphenyl disulphide
- Dodecyl disulphide
- Bis(4-hydroxyphenyl) disulphide
Comparison: Bis(dodecylphenyl) disulphide is unique due to the presence of both dodecyl and phenyl groups, which confer specific solubility and reactivity properties. Compared to diphenyl disulphide, it has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring non-polar solvents. Compared to dodecyl disulphide, the phenyl groups provide additional sites for electrophilic substitution reactions, enhancing its versatility in organic synthesis .
Properties
CAS No. |
28986-55-2 |
---|---|
Molecular Formula |
C36H58S2 |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
1-dodecyl-4-[(4-dodecylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C36H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 |
InChI Key |
KCGGRYDQTBJVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SSC2=CC=C(C=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.